
alpha-Cedrol
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Overview
Description
Alpha-Cedrol is a sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, particularly in the genera Cupressus (cypress) and Juniperus (juniper). It is also present in Origanum onites, a plant related to oregano . This compound is known for its pleasant cedar aroma and is widely used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cedrol can be synthesized through various methods. One common approach involves the extraction of essential oils from coniferous trees, followed by purification processes such as distillation and chromatography . Another method involves the chemical synthesis of this compound from simpler organic compounds through multi-step reactions, including cyclization and reduction .
Industrial Production Methods
In industrial settings, this compound is typically produced by steam distillation of cedarwood oil, which contains a significant amount of this compound. The distillate is then subjected to further purification to isolate this compound .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
alpha-Cedrol undergoes oxidation at its hydroxyl group to form ketones or aldehydes. For example:
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Oxidation : Under controlled conditions (e.g., using CrO₃ or other oxidizing agents), cedrol is converted to cedrone (a ketone derivative) or related aldehydes.
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces cedrol to dihydrocedrane derivatives, modifying its tricyclic skeleton.
Esterification
The hydroxyl group of this compound reacts with carboxylic acids to form esters, enhancing its utility in fragrance formulations:
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Example : Reaction with acetic anhydride yields cedryl acetate, a thermally stable ester used in perfumery.
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Conditions : Acid-catalyzed esterification (e.g., H₂SO₄) at 60–80°C.
Hydroxylation via Biotransformation
Fungal biotransformation introduces hydroxyl groups at specific positions:
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Neurospora crassa hydroxylates this compound at the C-12 methyl group, producing 12β-hydroxycedrol (confirmed via ¹³C NMR and DEPT spectra) .
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Key Data :
Apoptosis-Inducing Biochemical Pathways
While primarily a pharmacological effect, cedrol’s interaction with cellular components involves chemical reactions:
Scientific Research Applications
Alpha-Cedrol has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Cedrol exerts its effects through various molecular mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha and Interleukin 6.
Antioxidant: Reduces oxidative stress by decreasing levels of malondialdehyde and increasing total thiol levels.
Neurological: Modulates autonomic nervous system activity, potentially through interactions with specific receptors in the nervous system.
Comparison with Similar Compounds
Alpha-Cedrol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Cedrene: Another component of cedar oil with similar aromatic properties but different biological activities.
Thujopsene: Found in the same essential oils, known for its antibacterial properties.
Isocedrol: A stereoisomer of this compound with distinct chemical and biological properties.
This compound stands out due to its combination of pleasant aroma, biological activities, and wide range of applications in various fields.
Properties
Molecular Formula |
C15H26O |
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Molecular Weight |
222.37 g/mol |
IUPAC Name |
(8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1 |
InChI Key |
SVURIXNDRWRAFU-RVLYAHEQSA-N |
Isomeric SMILES |
CC1CCC2C13CC[C@](C(C3)C2(C)C)(C)O |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
physical_description |
Pale yellow to yellow green solid; Sweet fruity cedar-like aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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